molecular formula C14H14N4O5S B13380438 N-(2-methoxy-4-nitrophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(2-methoxy-4-nitrophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B13380438
M. Wt: 350.35 g/mol
InChI Key: WCQMEPLXMGDUTH-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a nitro group, a methoxy group, a pyrimidinone ring, and a thioether linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H14N4O5S/c1-8-5-12(19)17-14(15-8)24-7-13(20)16-10-4-3-9(18(21)22)6-11(10)23-2/h3-6H,7H2,1-2H3,(H,16,20)(H,15,17,19)

InChI Key

WCQMEPLXMGDUTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Formation of the Pyrimidinone Ring: Cyclization reactions to form the pyrimidinone structure.

    Thioether Formation: Introduction of the sulfur linkage to connect the pyrimidinone ring with the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Aminated Derivatives: From reduction of the nitro group.

    Substituted Derivatives: From substitution reactions involving the methoxy group.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-4-nitrophenyl)-acetamide: Lacks the pyrimidinone and thioether groups.

    2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide: Lacks the nitro and methoxy groups.

Uniqueness

N-(2-methoxy-4-nitrophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.

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